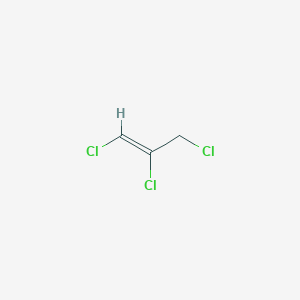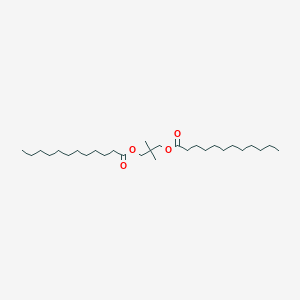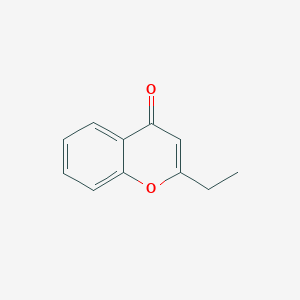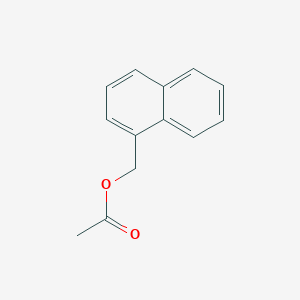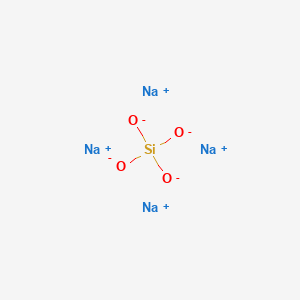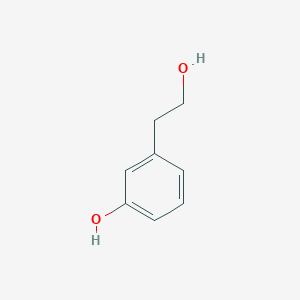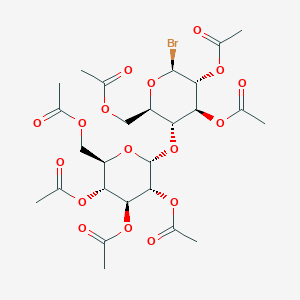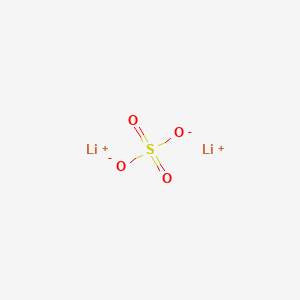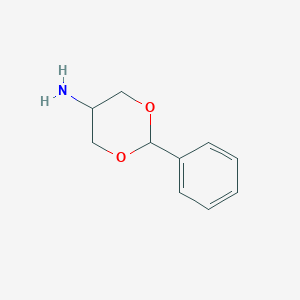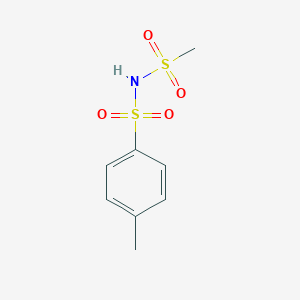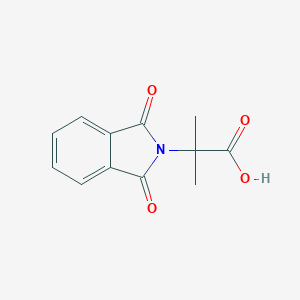
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid is a chemical compound with potential applications in various fields, including organic chemistry and medicinal chemistry. It is part of the isoindolone family, a group known for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid often involves fusion reactions. For example, a compound from the isoindolone family was synthesized by the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid (Csende, Jekő, & Porkoláb, 2011). This highlights a typical approach for synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of isoindolone derivatives is characterized by various intermolecular interactions. These interactions include O-H...O, C-H...O, and C-H...π(arene) interactions, as observed in similar compounds (Gallagher & Brady, 2000). Such interactions play a crucial role in determining the physical and chemical properties of these molecules.
Chemical Reactions and Properties
Isoindolone derivatives participate in various chemical reactions due to their active functional groups. They have been used in multi-component reactions for the synthesis of complex molecules, illustrating their reactivity and versatility in organic synthesis (Shaabani et al., 2009).
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
Metabolism and toxicity studies of chemicals are crucial for understanding their effects on living organisms. For example, studies on 2-Methylpropene have shown its metabolic pathways and potential toxic effects, which are important for assessing the safety of chemicals used in various industries. These findings can be applied to similar compounds to predict their behavior and effects in biological systems (Cornet & Rogiers, 1997).
Environmental Impact and Remediation
Research on the environmental impact of chemicals, such as 2,4-D herbicide, highlights the importance of understanding the persistence and effects of chemical compounds in ecosystems. Scientometric reviews can help identify trends and gaps in the study of these impacts, guiding future research efforts and remediation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).
Green Chemistry and Sustainable Solvents
The development and application of sustainable solvents, like 2-Methyloxolane for the extraction of natural products, demonstrate the role of green chemistry in reducing the environmental footprint of chemical processes. This research can inform the selection of solvents and processes for studying and synthesizing complex molecules in an environmentally friendly manner (Rapinel et al., 2020).
Advanced Oxidation Processes for Water Treatment
The degradation of pharmaceuticals and personal care products in water through advanced oxidation processes is an area of significant research interest. Understanding the mechanisms and effectiveness of these processes can provide insights into the removal of complex organic molecules from the environment, ensuring water safety and quality (Qutob et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSIYHINNEBSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

